molecular formula C15H13N3O3S B194158 4-Hydroxyfenbendazole CAS No. 72447-64-4

4-Hydroxyfenbendazole

Cat. No.: B194158
CAS No.: 72447-64-4
M. Wt: 315.3 g/mol
InChI Key: KFNQNAKZKBFJAZ-UHFFFAOYSA-N
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Description

4-Hydroxyfenbendazole: is a derivative of fenbendazole, a benzimidazole compound widely used as an anthelmintic agent. It is characterized by the presence of a hydroxy group at the fourth position on the phenyl ring of fenbendazole. This modification enhances its biological activity and alters its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyfenbendazole typically involves the hydroxylation of fenbendazole. One common method is the catalytic hydroxylation using cytochrome P450 enzymes, specifically CYP2C19, which converts fenbendazole to this compound under aerobic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes. These processes often utilize biocatalysts or chemical catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyfenbendazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyfenbendazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyfenbendazole involves its interaction with tubulin, a protein essential for microtubule formation. By binding to β-tubulin, it inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule formation. This action results in cell cycle arrest and cytotoxicity, particularly in rapidly dividing cells such as cancer cells . Additionally, it has been shown to inhibit glucose uptake in cancer cells and potentially enhance the activity of the tumor suppressor gene p53 .

Comparison with Similar Compounds

Comparison: 4-Hydroxyfenbendazole is unique due to the presence of the hydroxy group, which enhances its biological activity and alters its chemical properties. Compared to fenbendazole, it has improved efficacy in certain biological applications, particularly in cancer research. Albendazole and mebendazole, while similar in structure, do not possess the same level of activity in the specific pathways targeted by this compound .

Properties

IUPAC Name

methyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQNAKZKBFJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222747
Record name 4-Hydroxyfenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72447-64-4
Record name p-Hydroxyfenbendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72447-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyfenbendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyfenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyfenbendazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2H5DAY7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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